molecular formula C8H7F3N2O B2718237 N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide CAS No. 1207026-58-1

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Cat. No.: B2718237
CAS No.: 1207026-58-1
M. Wt: 204.152
InChI Key: MGAAHIIMNMNOGV-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

“N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” acts as an antagonist of calcitonin gene-related peptide (CGRP) receptors . CGRP is a vasodilatory neuropeptide released during migraine attacks, the receptors for which are abundant in the human cranial vasculature and trigeminal ganglion and on smooth muscle cells .

Safety and Hazards

“N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is also classified as Acute Tox. 3 Oral . These classifications indicate that the compound is toxic if swallowed and causes serious eye irritation.

Future Directions

The future of “N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” lies in its potential applications in the pharmaceutical industry. It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are undergoing clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. One common method includes the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide
  • N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
  • N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAAHIIMNMNOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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